molecular formula C5H7N3OS B155749 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide CAS No. 130783-67-4

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide

Cat. No.: B155749
CAS No.: 130783-67-4
M. Wt: 157.2 g/mol
InChI Key: JCHIRTNOMMLNPL-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide is a heterocyclic compound with a molecular formula of C5H7N3OS. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-oxazoline with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methyl-1,2-oxazole-4-carboxamide
  • 5-Amino-3-methyl-1,2-oxazole-4-carboxylate
  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile

Uniqueness

5-Amino-3-methyl-1,2-oxazole-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3(5(7)10)4(6)9-8-2/h6H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIRTNOMMLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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